molecular formula C11H10FNO B1445507 1-(3-Fluoro-4-methoxyphenyl)cyclopropane-1-carbonitrile CAS No. 1282555-27-4

1-(3-Fluoro-4-methoxyphenyl)cyclopropane-1-carbonitrile

Cat. No. B1445507
CAS RN: 1282555-27-4
M. Wt: 191.2 g/mol
InChI Key: UFORPFXXRBEXES-UHFFFAOYSA-N
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Description

1-(3-Fluoro-4-methoxyphenyl)cyclopropane-1-carbonitrile is a chemical compound with the molecular formula C11H10FNO . It is a potential candidate for scientific research.


Physical And Chemical Properties Analysis

The physical and chemical properties of 1-(3-Fluoro-4-methoxyphenyl)cyclopropane-1-carbonitrile include a molecular weight of 191.2, a density of 1.2±0.1 g/cm3, and a boiling point of 325.4±42.0 °C at 760 mmHg .

Scientific Research Applications

Pharmacology

In pharmacology, this compound is explored for its potential as a precursor in the synthesis of various pharmacologically active molecules. Its structure is conducive to modifications that can lead to the development of new drugs with improved efficacy and safety profiles .

Organic Synthesis

Organic chemists value this compound for its versatility in synthesis. It serves as a building block for creating complex organic molecules, particularly in the development of new synthetic routes for pharmaceuticals .

Material Science

In material science, the compound’s unique properties are being investigated for use in the development of new materials with specific desired characteristics, such as increased strength or chemical resistance .

Analytical Chemistry

This compound can be used as a standard or reagent in analytical chemistry to quantify or identify other substances, due to its distinct chemical signature .

Biochemistry

Biochemists study this compound for its interactions with biological systems. It may be used to probe enzyme mechanisms or to understand the biochemistry of related organic molecules .

Environmental Science

Environmental scientists might examine the compound’s breakdown products and their impact on ecosystems. It could also serve as a model compound for studying pollution remediation processes .

Chemotherapeutic Research

Researchers are interested in the compound’s potential as a chemotherapeutic agent. Its structure allows for the exploration of anti-cancer properties and the development of new cancer treatments .

Agrochemical Development

The compound’s derivatives could be investigated for use in agrochemicals. Its efficacy as a pesticide or herbicide, or its role in plant growth and development, are potential areas of application .

Safety and Hazards

The safety data sheet for a similar compound, (4-Methoxyphenyl)-1-cyclopropanecarbonitrile, suggests that it may be harmful if swallowed, in contact with skin, or if inhaled . It is recommended to use this compound only outdoors or in a well-ventilated area, and to wear protective gloves, clothing, and eye/face protection .

properties

IUPAC Name

1-(3-fluoro-4-methoxyphenyl)cyclopropane-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10FNO/c1-14-10-3-2-8(6-9(10)12)11(7-13)4-5-11/h2-3,6H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFORPFXXRBEXES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2(CC2)C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Fluoro-4-methoxyphenyl)cyclopropane-1-carbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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